1-(2-Amino-4,5-dichlorophenyl)ethanone

Vue d'ensemble

Description

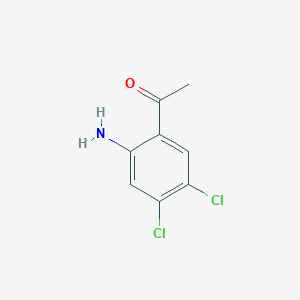

1-(2-Amino-4,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H7Cl2NO. It is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and development due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4,5-dichlorophenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dichloroaniline with acetonitrile in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Amino-4,5-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Antimicrobial Activity

Research has indicated that derivatives of 1-(2-Amino-4,5-dichlorophenyl)ethanone exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

b. Anti-inflammatory Properties

Another important application is in the development of anti-inflammatory drugs. The compound has been studied for its potential to inhibit pro-inflammatory cytokines, which could lead to new treatments for conditions such as rheumatoid arthritis and other inflammatory diseases.

c. Case Study: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized multiple derivatives of this compound and evaluated their biological activity. The results showed that certain modifications enhanced the compound's efficacy against specific targets while reducing toxicity.

Agricultural Science

a. Herbicide Development

this compound has been investigated as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Studies have shown that formulations containing this compound can effectively control weed populations without harming crop yields.

b. Case Study: Field Trials

Field trials conducted in various agricultural settings demonstrated that herbicides based on this compound significantly reduced weed biomass while maintaining crop health. The trials indicated a favorable cost-benefit ratio for farmers.

Material Science

a. Polymer Additives

The compound is also utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers has been shown to improve resistance to degradation under high-temperature conditions.

b. Case Study: Composite Materials

A study focused on the development of composite materials incorporating this compound reported improved tensile strength and thermal stability compared to conventional composites. This advancement opens avenues for applications in automotive and aerospace industries.

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |

| Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |

| Agricultural Science | Herbicide development | Control of weed populations |

| Material Science | Polymer additives | Enhanced thermal stability |

Mécanisme D'action

The mechanism by which 1-(2-Amino-4,5-dichlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-(2-Amino-3,5-dichlorophenyl)ethanone

- 1-(2-Amino-4,5-dichlorophenyl)-2-bromoethanone

- 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol

Uniqueness: 1-(2-Amino-4,5-dichlorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Activité Biologique

1-(2-Amino-4,5-dichlorophenyl)ethanone, also known as 4'-Amino-3',5'-dichloroacetophenone, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H6Cl2O

- Molecular Weight : 189.039 g/mol

- CAS Registry Number : 2234-16-4

This compound exhibits biological activity through several mechanisms:

- Interaction with Enzymes and Receptors : The compound interacts with beta-adrenergic receptors, influencing their activity and thereby affecting various cellular signaling pathways.

- Biochemical Pathways : It plays a role in the synthesis of derivatives such as 2-alkyl/aryl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazoles which have shown antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, certain derivatives have been shown to inhibit bacterial growth effectively.

Anticancer Potential

Studies have demonstrated the compound's potential in cancer treatment. The mechanism involves inducing apoptosis in cancer cells through alterations in nuclear morphology and triggering apoptotic pathways. In vitro studies revealed that at a dosage of 10 µM, the compound could induce significant apoptosis in various cancer cell lines .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in animal models. Key findings include:

- Absorption and Distribution : Following oral administration in rats at doses of 270 and 540 µg/kg, the compound reached maximum blood concentration within 0.25 to 1.5 hours. The presence of halogen atoms in its structure contributes to its prolonged metabolic stability .

- Elimination : The half-life and plasma clearance rates indicate a favorable pharmacokinetic profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Study :

- A study demonstrated that derivatives showed effective inhibition against a range of bacterial strains. The structure-activity relationship indicated that modifications to the dichlorophenyl group significantly influenced antimicrobial efficacy.

- Anticancer Activity :

- Pharmacokinetic Analysis :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-(2-amino-4,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCOFLZDWJCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287656 | |

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6951-70-8 | |

| Record name | 6951-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.